molecular formula C18H30O8S B606037 Benzyl-PEG5-ms CAS No. 1807539-07-6

Benzyl-PEG5-ms

Cat. No.: B606037
CAS No.: 1807539-07-6
M. Wt: 406.49
InChI Key: ILKVVAFIJJSDHU-UHFFFAOYSA-N
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Description

This compound contains a benzyl group and a mesylate group, making it a versatile reagent in bioconjugation and PEGylation processes. The mesylate group can be replaced by nucleophilic reagents, while the benzyl group can serve as a protecting group for alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG5-ms typically involves the reaction of benzyl-protected PEG with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Material: Benzyl-protected PEG

    Reagent: Methanesulfonyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Conditions: Room temperature to 0°C, under an inert atmosphere (e.g., nitrogen or argon)

The reaction mixture is typically stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG5-ms undergoes several types of chemical reactions, including:

    Substitution Reactions: The mesylate group is a good leaving group and can be replaced by various nucleophiles, such as amines, thiols, and alcohols.

    Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

    Hydrogenolysis: Hydrogen gas and a palladium catalyst are used to remove the benzyl protecting group.

Major Products Formed

    Substitution Reactions: The major products are PEG derivatives with various functional groups, depending on the nucleophile used.

    Hydrogenolysis: The major product is the deprotected PEG derivative, with the benzyl group removed.

Scientific Research Applications

Benzyl-PEG5-ms has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of PEGylated products, which are used in various industrial processes and formulations.

Mechanism of Action

The mechanism of action of Benzyl-PEG5-ms involves its ability to act as a linker or spacer in bioconjugation and PEGylation reactions. The mesylate group serves as a reactive site for nucleophilic substitution, allowing the attachment of various functional groups or biomolecules. The benzyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG4-Ms: A shorter PEG linker with similar functional groups.

    Benzyl-PEG8-Ms: A longer PEG linker with similar functional groups.

    Methoxy-PEG6-Ms: A PEG linker with a methoxy group instead of a benzyl group.

Uniqueness

Benzyl-PEG5-ms is unique due to its specific length of the PEG chain (six ethylene glycol units) and the presence of both benzyl and mesylate groups. This combination provides a balance between hydrophilicity and reactivity, making it suitable for a wide range of applications in bioconjugation and PEGylation .

Properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O8S/c1-27(19,20)26-16-15-24-12-11-22-8-7-21-9-10-23-13-14-25-17-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKVVAFIJJSDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164102
Record name 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-07-6
Record name 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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